2-(Furan-3-yl)pyrrolidine
Overview
Description
2-(Furan-3-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a furan ring at the 3-position
Mechanism of Action
Furans
are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . They are found in a wide range of biologically active compounds and have been the subject of much research due to their presence in many natural products and pharmaceuticals .
Pyrrolidines
are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are a key structural component of many natural products and pharmaceuticals . Pyrrolidines are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Analysis
Biochemical Properties
2-(Furan-3-yl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds and ionic interactions. These interactions enable this compound to bind to active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins essential for cellular functions. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, this compound can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that the compound can have sustained effects on cellular functions, although its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At high doses, this compound can have toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, affecting the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For instance, this compound may localize to the mitochondria, affecting mitochondrial functions and energy metabolism. Additionally, post-translational modifications can alter the compound’s localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-furylamine with 1,4-dibromobutane under basic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyrrolidine ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the furan and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted pyrrolidine and furan derivatives.
Scientific Research Applications
2-(Furan-3-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Furan: An oxygen-containing heterocycle that shares the furan ring structure.
Pyrrole: Another nitrogen-containing heterocycle with a similar ring structure but different electronic properties.
Uniqueness: 2-(Furan-3-yl)pyrrolidine is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(furan-3-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXFRHPXNDULKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657746 | |
Record name | 2-(Furan-3-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-25-1 | |
Record name | 2-(3-Furanyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Furan-3-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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